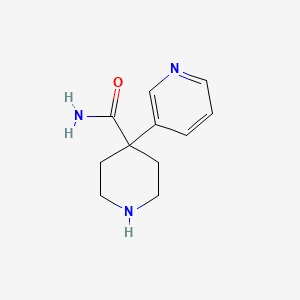

4-(Pyridin-3-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyridin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

The compound has shown promise as an inhibitor of key kinases involved in cancer progression, particularly the protein kinase B (PKB) pathway. Unregulated signaling through the PI3K−PKB−mTOR pathway is implicated in many cancers, making PKB an attractive target for therapeutic intervention.

Case Study: PKB Inhibition

A study demonstrated that modifications to the piperidine structure resulted in compounds with enhanced selectivity and oral bioavailability as PKB inhibitors. For instance, derivatives of 4-(Pyridin-3-yl)piperidine-4-carboxamide exhibited potent inhibition of PKB activity with selectivity ratios favoring PKB over PKA (protein kinase A) .

Table 1: Inhibition Potency of 4-(Pyridin-3-yl)piperidine Derivatives

| Compound ID | IC50 (µM) | Selectivity Ratio (PKB/PKA) |

|---|---|---|

| Compound A | 0.05 | 28 |

| Compound B | 0.10 | 20 |

| Compound C | 0.15 | 15 |

These findings indicate that derivatives of this compound can effectively inhibit tumor growth in vivo, making them candidates for further development in cancer therapies.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties, particularly through its action on GSK-3β (glycogen synthase kinase 3 beta), a kinase involved in neurodegenerative diseases such as Alzheimer's.

Case Study: GSK-3β Inhibition

In vitro studies showed that compounds derived from this structure inhibited GSK-3β with an IC50 value of approximately 50 µM. This inhibition is critical as GSK-3β is associated with the pathology of Alzheimer’s disease .

Table 2: GSK-3β Inhibition Profile

| Compound ID | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| Compound D | 50 | 90 |

| Compound E | 45 | 92 |

| Compound F | 55 | 88 |

These results suggest that this compound could be developed into a therapeutic agent for neurodegenerative conditions.

Anti-inflammatory Applications

The anti-inflammatory properties of piperidine derivatives have been extensively studied, with significant findings related to their ability to reduce pro-inflammatory cytokine levels.

Case Study: Anti-inflammatory Activity

In a study involving BV-2 microglial cells, treatment with the compound led to a reduction in nitric oxide production by over 70% at a concentration of 10 µM compared to untreated controls . This suggests potential applications in treating neuroinflammatory conditions.

Table 3: Anti-inflammatory Effects on Nitric Oxide Production

| Treatment Concentration (µM) | Nitric Oxide Reduction (%) |

|---|---|

| Control | - |

| 1 | 30 |

| 10 | 70 |

| 100 | >80 |

Propiedades

Fórmula molecular |

C11H15N3O |

|---|---|

Peso molecular |

205.26 g/mol |

Nombre IUPAC |

4-pyridin-3-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C11H15N3O/c12-10(15)11(3-6-13-7-4-11)9-2-1-5-14-8-9/h1-2,5,8,13H,3-4,6-7H2,(H2,12,15) |

Clave InChI |

UUEKRSHAYJJDAV-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCC1(C2=CN=CC=C2)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.